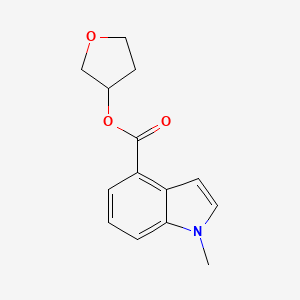
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a cyclopropane carboxamide derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. It may also act by modulating neurotransmitter levels in the brain, thereby improving cognitive function in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and fungal growth. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide in lab experiments is its potent therapeutic activity. The compound has been shown to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its potency and safety profile. Finally, studies could investigate the potential of the compound as a lead compound for drug development.
In conclusion, 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound that has shown promising therapeutic activity in various diseases. Its potent activity and potential as a lead compound for drug development make it an attractive candidate for further research. However, further studies are needed to determine its optimal dosage and safety profile.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-1-(2-methylphenyl)cyclopropane with 1-pyrimidin-2-ylpiperidine-4-carboxamide in the presence of a palladium catalyst. Another method involves the reaction of 2-(2-methylphenyl)cyclopropane-1-carboxylic acid with N-(1-pyrimidin-2-ylpiperidin-4-yl)amine in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-5-2-3-6-16(14)17-13-18(17)19(25)23-15-7-11-24(12-8-15)20-21-9-4-10-22-20/h2-6,9-10,15,17-18H,7-8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQLFABHXMJIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)

![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)


![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)